6-Methoxy-2-(methylsulfanyl)pyridin-3-amine
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Overview
Description
6-Methoxy-2-(methylsulfanyl)pyridin-3-amine is an organic compound with the molecular formula C7H10N2OS It is a pyridine derivative characterized by the presence of a methoxy group at the 6th position and a methylsulfanyl group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-2-(methylsulfanyl)pyridin-3-amine typically involves the introduction of the methoxy and methylsulfanyl groups onto a pyridine ring. One common method involves the reaction of 6-methoxypyridin-3-amine with a methylsulfanyl reagent under controlled conditions. The reaction is usually carried out in the presence of a base and a suitable solvent to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with minimal impurities.
Chemical Reactions Analysis
Types of Reactions: 6-Methoxy-2-(methylsulfanyl)pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The compound can be reduced to remove the methoxy or methylsulfanyl groups.
Substitution: The methoxy and methylsulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of de-methylated or de-sulfurized products.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
6-Methoxy-2-(methylsulfanyl)pyridin-3-amine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Methoxy-2-(methylsulfanyl)pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
6-Methoxy-2-methylpyridin-3-amine: Similar structure but lacks the methylsulfanyl group.
2-(Methylsulfanyl)pyridin-3-amine: Similar structure but lacks the methoxy group.
6-Methoxypyridin-3-amine: Similar structure but lacks both the methylsulfanyl and methoxy groups.
Uniqueness: 6-Methoxy-2-(methylsulfanyl)pyridin-3-amine is unique due to the presence of both the methoxy and methylsulfanyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various synthetic and research applications.
Properties
CAS No. |
98334-50-0 |
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Molecular Formula |
C7H10N2OS |
Molecular Weight |
170.23 g/mol |
IUPAC Name |
6-methoxy-2-methylsulfanylpyridin-3-amine |
InChI |
InChI=1S/C7H10N2OS/c1-10-6-4-3-5(8)7(9-6)11-2/h3-4H,8H2,1-2H3 |
InChI Key |
CVWPTEDGFFCKIG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=C(C=C1)N)SC |
Origin of Product |
United States |
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